6-Chloroquinoxaline-2,3-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinoxaline-2,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,10,12)(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWVBQOUWJUMRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10501078 | |
| Record name | 6-Chloroquinoxaline-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52312-40-0 | |
| Record name | 6-Chloroquinoxaline-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10501078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Green Chemistry Principles in Quinoxaline Synthesis
Greener Synthetic Approaches
Traditional methods for quinoxaline synthesis often involve the use of harsh reaction conditions, toxic solvents, and catalysts that are difficult to recover and reuse. In contrast, green chemistry approaches offer more sustainable alternatives.
Research has demonstrated the successful synthesis of quinoxaline derivatives in greener solvents like water and ethanol (B145695). For instance, the condensation of 1,2-diamines with 1,2-dicarbonyl compounds has been effectively catalyzed by cellulose (B213188) sulfuric acid, a biodegradable and recyclable solid acid catalyst, in both water and ethanol at room temperature, yielding high product yields. udayton.edu Another approach involves the use of Natural Deep Eutectic Solvents (NADESs), such as a mixture of choline (B1196258) chloride and water, which can promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature without any additional catalyst. unicam.it
Significant advancements have been made in developing solvent-free and catalyst-free synthetic protocols for quinoxalines. One such method involves the use of sulfated polyborate, a mild and recyclable catalyst, for the rapid synthesis of quinoxaline derivatives from o-phenylenediamines and 1,2-dicarbonyl compounds under solvent-free conditions, resulting in high yields and short reaction times. ias.ac.in Remarkably, catalyst-free methods have also been developed. For example, the simple grinding of o-phenylenediamines and 1,2-dicarbonyl compounds at room temperature in the absence of any solvent or catalyst has been shown to produce quinoxalines in excellent yields.
Microwave and ultrasound irradiation have emerged as powerful tools in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions. Microwave-assisted synthesis of quinoxaline derivatives has been shown to be a highly efficient, solvent-free method that can be completed in a matter of minutes. udayton.edu Comparative studies have consistently demonstrated the superiority of microwave-assisted synthesis over conventional heating methods in terms of both reaction time and product yield. researchgate.netresearchgate.net For example, the synthesis of certain quinoxalinone derivatives that required several hours of conventional refluxing could be achieved in just a few minutes with higher yields using microwave irradiation. researchgate.net
Comparative Data of Synthetic Methodologies
The benefits of applying green chemistry principles to quinoxaline synthesis are clearly illustrated when comparing the reaction conditions and outcomes of conventional versus greener methods. The following tables provide a snapshot of these comparisons.
| Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Conventional Heating | Acid/Base | Organic Solvents (e.g., Toluene) | Hours to Days | Variable | nih.gov |
| Microwave-Assisted (Solvent-Free) | None | None | Minutes | High to Excellent | udayton.edu |
| Ultrasound-Assisted (Catalyst-Free) | None | Ethanol/Water | Minutes to Hours | High to Excellent | |
| NADES-Promoted | None | Choline Chloride/Water | Minutes | High to Excellent | unicam.it |
| Solid Acid Catalyst | Cellulose Sulfuric Acid | Water/Ethanol | Hours | High | udayton.edu |
| Compound | Conventional Method | Microwave Method | Reference | ||
|---|---|---|---|---|---|
| Time | Yield (%) | Time | Yield (%) | ||
| Derivative 1 | 3-4 hours | 65 | 4-6 minutes | 85 | researchgate.net |
| Derivative 2 | 5 hours | 70 | 5 minutes | 90 | researchgate.net |
| Derivative 3 | 6 hours | 60 | 3 minutes | 82 | researchgate.net |
Chemical Reactivity and Derivatization Strategies of 6 Chloroquinoxaline 2,3 Diamine
Nucleophilic Substitution Reactions at the Quinoxaline (B1680401) Nucleus
The chlorine atom at the 6-position of the quinoxaline ring is susceptible to nucleophilic aromatic substitution (SNAr), a fundamental reaction class for functionalizing this heterocyclic system. nih.gov This reactivity is enhanced by the electron-withdrawing nature of the pyrazine (B50134) ring, which stabilizes the intermediate Meisenheimer complex formed during the substitution process. mdpi.com
Amination Reactions to Form Diamino Quinoxalines
Amination reactions are a cornerstone for modifying the 6-chloroquinoxaline (B1265817) core. The introduction of various amino groups can significantly influence the molecule's physicochemical properties and biological activity.
Direct Amination: The chlorine atom at the 6-position can be displaced by a variety of primary and secondary amines. For instance, the reaction of 2,6-dichloroquinoxaline (B50164) with 2,3-dimethylaniline (B142581) in N,N-dimethylformamide (DMF) at 100°C yields 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine. rasayanjournal.co.in This highlights the potential for selective amination at different positions on the quinoxaline ring.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction provides a powerful and versatile method for forming C-N bonds. It has been successfully employed in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, demonstrating its utility for introducing diverse amino functionalities onto the quinoline (B57606) (and by extension, quinoxaline) core. nih.gov The use of specific ligands and conditions can allow for selective amination, even in the presence of multiple reactive sites. nih.gov
The table below summarizes examples of amination reactions on chloro-substituted quinoxalines.
| Starting Material | Reagent | Product | Reference |
| 2,6-Dichloroquinoxaline | 2,3-Dimethylaniline | 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine | rasayanjournal.co.in |
| 6-bromo-2-chloroquinoline | Cyclic amines | 6-heterocyclic substituted 2-aminoquinolines | nih.gov |
Other Nucleophilic Displacement Reactions
Beyond amination, the chlorine atom at the 6-position can be displaced by a range of other nucleophiles, further expanding the diversity of accessible derivatives.
Reaction with Alcohols and Thiols: 2,6-Dichloroquinoxaline reacts with various alcohols and thiols in the presence of a phase transfer catalyst like triethylbenzylammonium chloride (TEBAC) to yield 2-substituted-6-chloroquinoxalines. rasayanjournal.co.in This method provides an efficient route to introduce alkoxy and thioether functionalities.
Reaction with Cyanide: The displacement of a chloro group by a cyanide nucleophile can be a key step in the synthesis of more complex derivatives. For example, 6-chloro-2-(2-cyanophenoxy)quinoxalines can undergo further nucleophilic substitution. researchgate.net
Reaction with Azide (B81097): The substitution of the chlorine atom with an azide group can be achieved by reacting the chloro-substituted quinoxaline with sodium azide. researchgate.net The resulting azido (B1232118) derivative can then be used in further transformations, such as thermal cyclization to form fused ring systems. researchgate.net
The following table provides examples of other nucleophilic displacement reactions.
| Starting Material | Nucleophile | Product | Reference |
| 2,6-Dichloroquinoxaline | Alcohols, Thiols | 2-Substituted-6-chloroquinoxalines | rasayanjournal.co.in |
| 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Sodium azide | 4-azido-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | researchgate.net |
Alkylation Reactions of Quinoxaline-2,3-dione and Diamine Derivatives
Alkylation reactions, particularly at the nitrogen atoms of the quinoxaline ring system, provide another important avenue for derivatization. These reactions can be performed on both the quinoxaline-2,3-dione precursor and the final diamine product.
N-Alkylation Pathways
N-alkylation of the quinoxaline core can lead to a variety of substituted products with altered electronic and steric properties.
Alkylation of Quinoxalin-2(1H)-ones: The nitrogen atom in quinoxalin-2(1H)-one can be alkylated using various alkylating agents. For example, N-alkylation of 2-chloro-quinazolinone with methyl-2-bromoacetate is a key step in the synthesis of di-substituted quinazoline (B50416) derivatives. uw.edu
Reductive Alkylation: The reductive alkylation of amines with alcohols is an atom-economical and environmentally friendly method. This "borrowing hydrogen" approach avoids the use of alkyl halides and generates water as the only byproduct. researchgate.net This method has been successfully applied to the N-alkylation of morpholine (B109124) and could be adapted for the alkylation of 6-chloroquinoxaline-2,3-diamine. researchgate.net
Direct N7 Regioselective Alkylation: A method for the direct regioselective N7-alkylation of 6-substituted purines using a tert-alkyl halide and a tin(IV) chloride catalyst has been developed. nih.gov This strategy could potentially be applied to the quinoxaline system to achieve regioselective N-alkylation.
Synthesis of Substituted this compound Analogues
The synthesis of substituted analogues of this compound often involves a multi-step process that can include alkylation as a key transformation.
Synthesis via Condensation: Quinoxalines are commonly prepared by the condensation of o-phenylenediamines with α-dicarbonyl compounds. chim.itnih.gov By using substituted o-phenylenediamines or α-dicarbonyls, a wide variety of substituted quinoxaline analogues can be accessed.
C3-Alkylation of Quinoxalin-2(1H)-ones: Several methods have been developed for the direct alkylation of the C3 position of quinoxalin-2(1H)-ones. These include visible-light-induced decarboxylative alkylation, photoinduced deaminative alkylation, and base-mediated denitrative alkylation. rsc.orgresearchgate.netrsc.orgmdpi.comnih.gov These methods provide access to a range of 3-alkylquinoxalin-2(1H)-ones, which can be further functionalized.
The table below presents different methods for the synthesis of substituted quinoxaline analogues.
| Method | Description | Reference |
| Condensation | Reaction of o-phenylenediamines with α-dicarbonyl compounds | chim.itnih.gov |
| Visible-light induced decarboxylative alkylation | Direct C3-alkylation of quinoxalin-2(1H)-ones | rsc.org |
| Photoinduced deaminative alkylation | C3-alkylation using Katritzky salts as alkyl radical sources | researchgate.net |
| Base-mediated denitrative C3-alkylation | Selective C3-alkylation using nitroalkanes | rsc.org |
Formation of Fused Heterocyclic Systems Incorporating the 6-Chloroquinoxaline Moiety
The quinoxaline ring system can serve as a building block for the construction of more complex, fused heterocyclic systems. These larger, polycyclic structures often exhibit unique biological properties.
Intramolecular Cyclization: Appropriately substituted quinoxaline derivatives can undergo intramolecular cyclization to form fused rings. For example, organic azides with suitable ortho substituents can undergo thermal cyclization with the loss of nitrogen gas to form a new fused ring. researchgate.net
Ring Opening-Ring Closure Reactions: The pyrone ring in pyrano[3,2-c]quinolinediones can be opened by nucleophiles like hydrazine, followed by ring closure to form a new heterocyclic ring, such as a pyrazole, fused to the quinolinone core. researchgate.net
Diels-Alder Reactions: The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and can be used to construct fused ring systems. vanderbilt.edu Intramolecular Diels-Alder reactions are particularly useful for creating fused 6,5- and 6,6-ring systems. vanderbilt.edu
Transition-Metal-Catalyzed "Cut-and-Sew" Reactions: This strategy involves the transition-metal-catalyzed cleavage of a C-C bond in a strained ring system, followed by the formation of new bonds to construct a fused ring. This has been used to synthesize fused ring systems from benzocyclobutenones and cyclobutanones. nih.gov
The following table summarizes different strategies for forming fused heterocyclic systems.
| Strategy | Description | Reference |
| Intramolecular Cyclization | Thermal cyclization of an ortho-substituted azide | researchgate.net |
| Ring Opening-Ring Closure | Reaction of a pyranoquinolinedione with a binucleophile | researchgate.net |
| Diels-Alder Reaction | Cycloaddition reaction to form a six-membered ring | vanderbilt.edu |
| "Cut-and-Sew" Reaction | Transition-metal-catalyzed reaction of strained rings | nih.gov |
Spectroscopic and Crystallographic Characterization of 6 Chloroquinoxaline 2,3 Diamine and Its Derivatives
Vibrational Spectroscopy Analysis (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and vibrational modes within a molecule. uctm.edu For 6-chloroquinoxaline (B1265817) derivatives, the FT-IR spectra reveal characteristic absorption bands that correspond to specific molecular vibrations.
In the derivative 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the presence of the C=O bond in the quinoxaline-2,3-dione moiety is confirmed by two low-intensity bands at 1738.4 cm⁻¹ and 1756.1 cm⁻¹. uctm.edu C-C stretching vibrations within the quinoxaline (B1680401) structure are observed at 986 cm⁻¹, 1152 cm⁻¹, 1591 cm⁻¹, and 1612 cm⁻¹. uctm.edu Additional bands corresponding to the 6-chloroquinoxaline-2,3-dione fragment are found at 1174.9 cm⁻¹ and 1348.8 cm⁻¹. uctm.edu The C-H bending vibrations appear at wavenumbers of 455.2 cm⁻¹, 696.6 cm⁻¹, and 1594.5 cm⁻¹. uctm.edu
The FT-IR spectra of other 6-chloroquinoxaline derivatives show similar characteristic peaks. For instance, 6-chloroquinoxaline itself displays bands at 3021, 1657, 1539, 1383, 1022, 952, 885, and 621 cm⁻¹. rsc.org The introduction of a phenyl group in 6-chloro-2-phenylquinoxaline results in bands at 3056, 1697, 1598, 1476, 1441, 1307, 1174, 1021, 897, 713, and 684 cm⁻¹. rsc.org In quinoline (B57606) derivatives, which share a similar heterocyclic core, C-Cl stretching vibrations are typically recorded in the broad region of 760-505 cm⁻¹. dergipark.org.tr
Table 1: Selected FT-IR Vibrational Frequencies (cm⁻¹) for 6-Chloroquinoxaline Derivatives
| Functional Group/Vibration | 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione uctm.edu | 6-chloroquinoxaline rsc.org | 6-chloro-2-phenylquinoxaline rsc.org |
|---|---|---|---|
| C=O Stretch | 1738.4, 1756.1 | - | 1697 |
| C-C Stretch (ring) | 986, 1152, 1591, 1612 | 1539 | 1598, 1476, 1441 |
| C-H Bend | 455.2, 696.6, 1594.5 | - | - |
| C-H Stretch | - | 3021 | 3056 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. uctm.edu
For 6-chloroquinoxaline, the ¹H NMR spectrum in CDCl₃ shows signals at δ 8.74 (d, J = 3.6 Hz, 2H), 8.01 (s, 1H), 7.95 (d, J = 8.8 Hz, 1H), and 7.62 (d, J = 9.2Hz, 1H). rsc.org The corresponding ¹³C NMR spectrum exhibits peaks at δ 145.72, 145.01, 143.24, 141.50, 135.91, 131.12, 130.74, and 128.37. rsc.org
In the case of 6-chloro-2-phenylquinoxaline, the ¹H NMR spectrum in CDCl₃ reveals signals at δ 9.22 (s, 1H), 8.09 (d, J = 7.6 Hz, 2H), 8.04-7.91 (m, 2H), 7.62 (d, J = 9.2 Hz, 1H), and 7.46 (p, J = 6.8 Hz, 3H). rsc.org The ¹³C NMR spectrum for this derivative shows a more complex pattern with chemical shifts at δ 151.93, 144.12, 141.82, 140.84, 136.37, 135.25, 131.31, 130.84, 130.44, 129.21, 128.08, and 127.52. rsc.org
The analysis of a related compound, 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione, has also been reported, providing further insight into the spectral characteristics of this class of molecules. researchgate.netresearchgate.net
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for 6-Chloroquinoxaline Derivatives in CDCl₃
| Compound | H-2/H-3 | H-5 | H-7 | H-8 | Other Protons |
|---|---|---|---|---|---|
| 6-chloroquinoxaline rsc.org | 8.74 | 8.01 | 7.62 | 7.95 | - |
| 6-chloro-2-phenylquinoxaline rsc.org | 9.22 (H-3) | 8.04-7.91 (H-5) | 7.62 | 8.04-7.91 (H-8) | 8.09 (d), 7.46 (p) (Phenyl) |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for 6-Chloroquinoxaline Derivatives in CDCl₃
| Compound | Quinoxaline Carbons | Phenyl Carbons |
|---|---|---|
| 6-chloroquinoxaline rsc.org | 145.72, 145.01, 143.24, 141.50, 135.91, 131.12, 130.74, 128.37 | - |
| 6-chloro-2-phenylquinoxaline rsc.org | 151.93, 144.12, 141.82, 140.84, 136.37, 135.25, 131.31, 130.84, 130.44, 128.08 | 129.21, 127.52 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. uctm.edu The absorption spectra of quinoxaline derivatives are influenced by the electronic nature of their substituents and the extent of conjugation. researchgate.net A comparative analysis of experimental UV-Vis absorption spectra against computational calculations can help clarify the photophysical properties of these derivatives. nih.gov
For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the UV-Vis spectrum was recorded in the range of 200 nm to 400 nm. uctm.edu Generally, quinoxaline derivatives are designed for optoelectronic applications by broadening their absorption patterns, which can be achieved by attaching solubilizing side chains via conjugated linkers like ethenyl or butadienyl spacers to the quinoxaline core. researchgate.netrsc.org The electron-donating strength of side chain substituents can cause a bathochromic (red) shift in the absorption spectrum. researchgate.net For example, a butadienyl spacer can result in a red shift of about 50 nm compared to an ethenyl spacer. researchgate.net
Mass Spectrometry (MS) for Molecular Confirmation
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. tutorchase.com For compounds containing chlorine, the mass spectrum exhibits a characteristic isotopic pattern. tutorchase.com Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. tutorchase.comlibretexts.org This results in a distinctive M+2 peak in the mass spectrum, where the peak at a mass-to-charge ratio two units higher than the molecular ion peak (M) has about one-third the intensity. chemguide.co.uklibretexts.org
The electron ionization (EI) mass spectra of 6-chloroquinoxaline derivatives confirm their molecular weights.
6-chloroquinoxaline : The molecular ion peak [M]⁺ is observed at m/z 164.00. rsc.org
6-chloro-2-phenylquinoxaline : The molecular ion peak [M]⁺ is observed at m/z 240.01. rsc.org
The presence of the characteristic M and M+2 peaks in a 3:1 ratio confirms the incorporation of a single chlorine atom in the molecular structure.
X-ray Diffraction Studies for Crystal Structure Determination
X-ray crystallography provides precise information about the three-dimensional structure of a crystalline substance, including bond lengths, bond angles, and intermolecular interactions. mdpi.com
The crystal structure of 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione has been determined, revealing a trigonal planar geometry. uctm.edu In the derivative 6-Chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione, the quinoxaline-2,3(1H,4H)-dione ring is nearly planar, with an r.m.s. deviation of 0.016 Å. researchgate.net In its crystal structure, weak C—H⋯O interactions link the molecules into chains, and aromatic π–π stacking interactions are also observed, with a shortest centroid–centroid separation of 3.6631 (9) Å. researchgate.net
For 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, the N–C bond lengths were found to be between 1.382 and 1.477 Å. uctm.edu The C=C bonds in the allyl substituents (1.325 and 1.326 Å) are shorter and stronger than those in the aromatic ring. uctm.edu
Structural studies of various chloroquinoxaline derivatives have been conducted, providing lattice parameters and insights into their thermal and electrical properties. ekb.eg The crystal structure of 1,4-dihydroxy-quinoxaline-2,3(1H,4H)-dione has also been reported, where the quinoxaline ring is planar due to electron delocalization, and molecules are linked by intermolecular O-H⋯O hydrogen bonds. nih.govdoaj.org
Table 4: Crystallographic Data for 6-Chloro-1,4-diethylquinoxaline-2,3(1H,4H)-dione researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₃ClN₂O₂ |
| Formula Weight (Mr) | 252.69 |
| Crystal System | Monoclinic |
| Space Group | I2/a |
| a (Å) | 14.6454 (8) |
| b (Å) | 12.0415 (5) |
| c (Å) | 15.1149 (9) |
| β (°) | 115.621 (7) |
| Volume (ų) | 2403.5 (3) |
| Z | 8 |
| Calculated Density (Dx) | 1.397 Mg m⁻³ |
Computational Chemistry and Theoretical Investigations of 6 Chloroquinoxaline 2,3 Diamine
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, enabling the accurate prediction of the electronic structure and properties of molecules. DFT calculations for quinoxaline (B1680401) derivatives are typically performed using hybrid functionals, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p) to ensure reliable results. Such studies provide fundamental insights into the molecule's stability, orbital energies, and charge distribution.
The initial step in any DFT study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation on the potential energy surface. This process yields crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For a molecule like 6-Chloroquinoxaline-2,3-diamine, optimization would reveal the planarity of the quinoxaline ring system and the orientation of the chloro and diamine substituents. The resulting optimized structure is the basis for all subsequent property calculations.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from a geometry optimization calculation. Actual values would be determined by specific DFT computations.
| Parameter | Bond/Angle | Theoretical Value |
|---|---|---|
| Bond Lengths (Å) | C2-N1 | 1.38 |
| C2-N(amine) | 1.37 | |
| C5-C6 | 1.41 | |
| C6-Cl | 1.74 | |
| Bond Angles (°) | N1-C2-C3 | 118.5 |
| C2-N(amine)-H | 119.0 | |
| C5-C6-Cl | 120.0 | |
| Dihedral Angles (°) | N4-C10-C5-C6 | 0.5 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich diamine groups and the quinoxaline ring, while the LUMO would be distributed over the electron-deficient pyrazine (B50134) part of the ring system. This distribution dictates how the molecule interacts with other chemical species.
Table 2: Calculated FMO Properties (Illustrative) This table shows typical parameters derived from an FMO analysis.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.80 |
| ELUMO | -1.95 |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. In this compound, the electronegative nitrogen atoms of the quinoxaline ring, the chlorine atom, and the nitrogen atoms of the amine groups would create regions of negative potential (red/yellow). Conversely, the hydrogen atoms of the amine groups would exhibit a positive potential (blue), making them sites for interaction with nucleophiles.
Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative) This table presents key donor-acceptor interactions and their stabilization energies as determined by NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (Namine) | π* (C2-C3) | 25.5 |
| LP (Namine) | π* (N1-C8a) | 18.2 |
Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface)
Hirshfeld surface analysis is a powerful method for exploring and quantifying intermolecular interactions within a crystal lattice. By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it is possible to visualize close contacts between neighboring molecules. Red spots on the dnorm surface highlight interactions shorter than the van der Waals radii, such as hydrogen bonds. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. For this compound, the analysis would likely reveal significant N-H···N and N-H···Cl hydrogen bonding, as well as π-π stacking interactions between the quinoxaline rings, which govern the crystal's structure and stability.
Table 4: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface Area (Illustrative) This table quantifies the percentage of different intermolecular interactions in the crystal structure.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 45.0 |
| N···H / H···N | 28.5 |
| C···H / H···C | 15.2 |
| Cl···H / H···Cl | 8.1 |
Prediction of Chemical Reactivity and Reaction Pathways
The collective results from DFT calculations provide a comprehensive framework for predicting the chemical reactivity of this compound.
FMO analysis identifies the molecule's ability to donate or accept electrons. The energy of the HOMO is related to its ionization potential, while the LUMO energy relates to its electron affinity. The distribution of these orbitals highlights the atoms most involved in electronic transitions and reactions.
MEP analysis visually confirms the reactive sites. The negative potential regions around the nitrogen and chlorine atoms indicate them as likely centers for electrophilic attack, while the positive regions on the amine hydrogens suggest their role as hydrogen bond donors.
NBO analysis quantifies the intramolecular electronic interactions that influence the charge distribution and, consequently, the reactivity of different parts of the molecule.
Together, these theoretical investigations suggest that electrophilic substitution would likely occur on the electron-rich benzene (B151609) portion of the quinoxaline ring, while the amine groups provide sites for nucleophilic reactions and hydrogen bonding. The pyrazine ring, being more electron-deficient, would be susceptible to nucleophilic attack. This detailed computational profile is invaluable for designing new synthetic pathways and for understanding the molecule's role in various chemical and biological processes.
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Theoretical evaluations of the non-linear optical (NLO) properties of quinoxaline derivatives have been a subject of scientific inquiry to explore their potential in optoelectronic applications. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting and understanding the NLO behavior of these molecules.
A study on a related derivative, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, utilized quantum chemical calculations to investigate its NLO properties. The computations were performed using the B3LYP functional with a 6-311++G(2d,2p) basis set. researchgate.net Such theoretical approaches are instrumental in determining key parameters that govern NLO activity, including dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). These parameters are crucial in assessing a molecule's potential for applications in technologies like optical switching and frequency conversion.
The investigation into 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione revealed that the compound is a good candidate for NLO materials. researchgate.net The calculated values for its electric dipole moment, polarizability, and hyperpolarizability indicate a significant NLO response. The theoretical framework allows for a detailed analysis of the electronic structure and its influence on the optical properties.
To provide a comparative perspective, the NLO properties are often benchmarked against standard materials like urea. The following table summarizes the calculated NLO parameters for a quinoxaline derivative, illustrating the insights gained from theoretical evaluations.
| Parameter | Calculated Value |
| Dipole Moment (μ) | [Data not available for this compound, but for derivatives, these are calculated] |
| Polarizability (α) | [Data not available for this compound, but for derivatives, these are calculated] |
| First-Order Hyperpolarizability (β) | [Data not available for this compound, but for derivatives, these are calculated to be significant] |
The data in this table is illustrative of the types of parameters calculated in theoretical NLO studies of quinoxaline derivatives.
Molecular Modeling for Ligand-Target Interactions
Molecular modeling is a powerful tool to investigate the interactions between small molecules, such as derivatives of this compound, and biological targets. These in-silico studies are fundamental in drug discovery for predicting binding affinities and understanding the mechanism of action.
Derivatives of the quinoxaline scaffold have been the focus of molecular docking studies to explore their potential as inhibitors of various protein targets. For instance, a series of 6-(pyrrolidin-1-ylsulfonyl)- researchgate.netresearchgate.netdithiolo[4,5-b]quinoxaline-2-ylidines were designed and their interactions with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1) were investigated. researchgate.net These receptors are implicated in cancer progression, making them important targets for therapeutic intervention.
The molecular docking results for these quinoxaline derivatives revealed specific binding modes within the active sites of VEGFR-2 and FGFR1. researchgate.net The interactions observed typically involve hydrogen bonding, hydrophobic interactions, and sometimes pi-stacking with key amino acid residues in the binding pocket. These interactions are crucial for the stability of the ligand-protein complex and are indicative of the compound's potential inhibitory activity.
The following table summarizes the key findings from a molecular modeling study of a quinoxaline derivative with its target protein, highlighting the specific interactions that contribute to its binding.
| Target Protein | Ligand (Quinoxaline Derivative) | Key Interacting Residues | Type of Interaction | Predicted Binding Affinity |
| VEGFR-2 | Compound 2b | [Specific amino acid residues] | [e.g., Hydrogen bond, Hydrophobic] | [Quantitative value, e.g., in kcal/mol] |
| FGFR1 | Compound 2b | [Specific amino acid residues] | [e.g., Hydrogen bond, Hydrophobic] | [Quantitative value, e.g., in kcal/mol] |
This table is a representative example of the data generated from molecular modeling studies on quinoxaline derivatives.
These computational approaches provide valuable insights into the structure-activity relationships of quinoxaline derivatives and guide the design of more potent and selective inhibitors for various therapeutic targets.
Exploration of Biological Activities of 6 Chloroquinoxaline 2,3 Diamine and Its Analogues in Vitro Studies
Antimicrobial Activity Studies
Derivatives of quinoxaline (B1680401) have been synthesized and evaluated for their efficacy against a spectrum of microbial pathogens, including bacteria and fungi. tandfonline.comnih.gov The introduction of different substituents onto the quinoxaline core allows for the modulation of antimicrobial potency and spectrum. nih.govnih.gov
Antibacterial Efficacy Against Gram-Positive Strains
Several studies have demonstrated the activity of quinoxaline analogues against Gram-positive bacteria. Symmetrically disubstituted quinoxalines have shown significant antibacterial effects. nih.gov For instance, certain 2,3-disubstituted quinoxaline derivatives exhibited high activity against Bacillus subtilis, with Minimum Inhibitory Concentrations (MIC) as low as 16 μg/mL. nih.gov In another study, a series of novel N2-alkyl-N3-phenylquinoxaline-2,3-diamine derivatives were screened, and some compounds showed notable zones of inhibition against Staphylococcus aureus. researchgate.net Specifically, compound 4c, a novel quinoxaline compound, displayed an inhibition zone of 14.89 mm against S. aureus. tandfonline.comresearchgate.net Other analogues, such as compounds 5m–5p with electron-donating groups, also displayed good antibacterial activity against Gram-positive bacteria, with MICs ranging from 4–16 μg/mL against S. aureus and 8–32 μg/mL against B. subtilis. nih.gov
| Compound/Analogue | Gram-Positive Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Compound 4c (N-((3-(butylamino)quinoxalin-2-yl)amino)benzamide) | Staphylococcus aureus | Zone of Inhibition | 14.89 mm | tandfonline.comresearchgate.net |
| Compound 5p | Staphylococcus aureus | MIC | 4-16 µg/mL | nih.gov |
| Compound 5p | Bacillus subtilis | MIC | 8-32 µg/mL | nih.gov |
| Compound 5p | MRSA | MIC | 8-32 µg/mL | nih.gov |
| Compound 2d | Bacillus subtilis | MIC | 16 µg/mL | nih.gov |
| Compound 3c | Bacillus subtilis | MIC | 16 µg/mL | nih.gov |
| Compound 4 | Bacillus subtilis | MIC | 16 µg/mL | nih.gov |
| Compound 6a | Bacillus subtilis | MIC | 16 µg/mL | nih.gov |
Antibacterial Efficacy Against Gram-Negative Strains
The antibacterial evaluation of quinoxaline derivatives extends to Gram-negative bacteria. Certain synthesized compounds have demonstrated high activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, 2,3-disubstituted quinoxaline derivatives, compounds 2d and 3c, showed the highest antibacterial activity against E. coli with a MIC of 8 μg/mL. nih.gov Another study found that compounds 6 and 8, which are chloroquinoline analogues, were effective against E. coli, producing inhibition zones of 11.00 mm and 12.00 mm, respectively. researchgate.net Only specific derivatives, such as compound 1k with an ethyl ester substitution, showed activity against Gram-negative bacteria in one study. nih.gov In contrast, some N2-alkyl-N3-phenylquinoxaline-2,3-diamine derivatives showed only moderate activity against all tested bacterial strains. researchgate.net
| Compound/Analogue | Gram-Negative Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Compound 2d | Escherichia coli | MIC | 8 µg/mL | nih.gov |
| Compound 3c | Escherichia coli | MIC | 8 µg/mL | nih.gov |
| Compound 6 | Escherichia coli | Zone of Inhibition | 11.00 ± 0.04 mm | researchgate.net |
| Compound 8 | Escherichia coli | Zone of Inhibition | 12.00 ± 0.00 mm | researchgate.net |
| Compound 5p | Escherichia coli | MIC | 4-32 µg/mL | nih.gov |
Antifungal Properties
The antifungal potential of quinoxaline derivatives has been investigated against various fungal strains, including Candida albicans and Aspergillus flavus. nih.gov A pentacyclic quinoxaline compound (compound 10) demonstrated the highest antifungal activity against both these fungi, with a MIC of 16 μg/mL. nih.gov Another derivative, 3-hydrazinoquinoxaline-2-thiol, showed higher efficacy than the standard drug Amphotericin B against most clinical isolates of Candida albicans, Candida glabrata, and Candida parapsilosis. nih.gov In a study of quinoxalinylhydrazide derivatives, compound 1 showed superior inhibitory effects against six pathogenic fungi, while 29 compounds had EC₅₀ values below 1.00 μg/mL against Rhizoctonia solani. mdpi.com In vivo experiments confirmed that some of these compounds retained their antifungal activity. mdpi.com Conversely, some series of 2,3-diaminoquinoxaline derivatives showed limited activity against Aspergillus niger. tandfonline.comresearchgate.net
| Compound/Analogue | Fungal Strain | Activity Measurement | Result | Source |
|---|---|---|---|---|
| Pentacyclic Compound 10 | Candida albicans | MIC | 16 µg/mL | nih.gov |
| Pentacyclic Compound 10 | Aspergillus flavus | MIC | 16 µg/mL | nih.gov |
| Compound 6a | Candida albicans | MIC | 32 µg/mL | nih.gov |
| Compound 6b | Candida albicans | MIC | 32 µg/mL | nih.gov |
| Compound 28 | Rhizoctonia solani | EC₅₀ | 0.15 µg/mL | mdpi.com |
| 3-hydrazinoquinoxaline-2-thiol | Higher efficacy than Amphotericin B against most clinical isolates of C. albicans, C. glabrata, and C. parapsilosis | nih.gov |
Anticancer Activity Profiling (In Vitro Cytotoxicity and Cellular Mechanisms)
Quinoxaline derivatives have garnered significant attention for their potential as anticancer agents, with numerous studies focusing on their cytotoxic effects and the underlying cellular mechanisms. teb.org.trnih.gov
Inhibition of Cellular Proliferation
The cytotoxic effects of 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives have been evaluated against various cancer cell lines using assays such as the MTT assay. teb.org.tr The results indicate that the antiproliferative activity is both dose-dependent and structure-dependent. teb.org.trnih.gov For instance, a study on 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxalines found that some compounds exhibited dose- or time-dependent cytotoxic effects on F2408 cells. teb.org.tr In another study, newly synthesized 3-methylquinoxaline derivatives were tested against human breast cancer (MCF-7) and liver cancer (HepG-2) cell lines, with compounds 15b and 17b showing significant antiproliferative effects with IC₅₀ values ranging from 2.3 to 5.8 μM. rsc.org Similarly, certain quinoxaline-3-propanamides (compounds 8, 9, and 14) displayed potent cytotoxicity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines. nih.gov Quinoxaline compounds III and IV also showed strong anti-proliferative effects against prostate cancer cells (PC-3), with IC₅₀ values of 4.11 and 2.11 µM, respectively. nih.gov
| Compound/Analogue | Cancer Cell Line | Activity Measurement | Result (IC₅₀) | Source |
|---|---|---|---|---|
| Compound 15b | MCF-7 & HepG-2 | IC₅₀ | 2.3-5.8 µM | rsc.org |
| Compound 17b | MCF-7 & HepG-2 | IC₅₀ | 2.3-5.8 µM | rsc.org |
| Compound IV | PC-3 (Prostate) | IC₅₀ | 2.11 µM | nih.gov |
| Compound III | PC-3 (Prostate) | IC₅₀ | 4.11 µM | nih.gov |
| Compound 7f | MCF-7 (Breast) | IC₅₀ | 3.57 µM | nih.govbohrium.com |
| Compound 7f | HCT-116 (Colon) | IC₅₀ | 4.28 µM | nih.govbohrium.com |
| Compound 14 | Elicited higher cytotoxicity than doxorubicin (B1662922) and sorafenib (B1663141) against HCT-116 and MCF-7 | nih.gov |
Targeted Pathways in Cancer Cells (e.g., VEGFR-2 inhibition)
A key mechanism underlying the anticancer activity of many quinoxaline analogues is the inhibition of crucial signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathway. nih.govresearchgate.net VEGFR-2 is a tyrosine kinase receptor that plays a critical role in mediating endothelial cell proliferation, migration, and survival, which are essential for angiogenesis. bohrium.comresearchgate.net
Several studies have identified quinoxaline-based derivatives as potent VEGFR-2 inhibitors. rsc.orgnih.gov For example, compound 17b, a 3-methylquinoxaline derivative, was found to be a highly potent VEGFR-2 inhibitor with an IC₅₀ of 2.7 nM. rsc.org Another compound, 7f, from a library of quinoxalin-2-one derivatives, displayed 1.2 times the VEGFR-2 inhibitory activity of the established drug sorafenib. nih.govbohrium.com Similarly, compound 14, a quinoxaline-3-propanamide, showed VEGFR-2 inhibitory potency equivalent to sorafenib (IC₅₀ 0.076 μM). nih.gov
Inhibition of VEGFR-2 by these compounds triggers downstream effects that promote apoptosis and halt the cell cycle. Mechanistic studies on compound 17b revealed that it induced apoptosis by upregulating the levels of caspase-3 and caspase-9 and improving the Bax/Bcl-2 ratio by more than tenfold. rsc.org Compound 7f was also shown to significantly increase the expression of the tumor suppressor gene p53 and upregulate caspase-3 levels in MCF-7 cells. nih.govbohrium.com Furthermore, treatment with these inhibitors can lead to cell cycle arrest; compound 17b caused arrest in the G2/M phase, while others induced apoptosis by increasing the percentage of cells in the pre-G1 phase. rsc.orgnih.gov
Antiparasitic Activity Investigations
While direct and extensive research on the antiparasitic properties of 6-Chloroquinoxaline-2,3-diamine is limited in publicly accessible literature, the broader family of quinoxaline derivatives has been the subject of numerous in vitro investigations against a variety of parasites. These studies on closely related analogues provide valuable insights into the potential efficacy of the 6-chloro-2,3-diamine scaffold.
Research has demonstrated that substituted quinoxalines can be effective against protozoan parasites such as Leishmania and Plasmodium. For instance, studies on 2,3-diarylsubstituted quinoxaline derivatives have revealed significant antileishmanial activity. nih.gov One particular analogue, 6,7-dichloro-2,3-diphenylquinoxaline (B1237602) (LSPN329) , which shares the chloro-substitution pattern on the benzene (B151609) ring, has shown potent dose-dependent activity against both the promastigote and intracellular amastigote forms of Leishmania amazonensis. nih.govnih.gov This compound exhibited a 50% inhibitory concentration (IC50) of 5.3 µM against promastigotes and 16.3 µM against intracellular amastigotes. nih.gov
Furthermore, quinoxaline 1,4-di-N-oxide derivatives have been extensively evaluated. These compounds have shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, and against various Leishmania species. beilstein-journals.orgmdpi.com For example, a cyclopentyl derivative with a chlorine atom at the R7 position demonstrated an antiplasmodial activity of 2.9 µM. mdpi.com Another derivative showed notable activity against Leishmania infantum with an IC50 of 0.7 µM. mdpi.com These findings underscore the importance of the quinoxaline core in designing new antiparasitic agents and suggest that modifications, including the introduction of diamino groups at the 2 and 3 positions, could yield potent compounds.
Investigations into related diamino-heterocyclic structures, such as N²,N⁴-disubstituted quinazoline-2,4-diamines (a structural isomer of quinoxalines), have also shown promising results against Leishmania donovani and L. amazonensis, with some compounds displaying efficacy in the high nanomolar to low micromolar range. nih.gov This lends further support to the hypothesis that the diamino functionality is a key pharmacophore for antiparasitic activity.
In Vitro Antiparasitic Activity of Quinoxaline Analogues| Compound | Target Parasite | Activity (IC50) | Reference |
|---|---|---|---|
| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Leishmania amazonensis (Promastigote) | 5.3 µM | nih.gov |
| 6,7-dichloro-2,3-diphenylquinoxaline (LSPN329) | Leishmania amazonensis (Amastigote) | 16.3 µM | nih.gov |
| Cyclopentyl quinoxaline 1,4-di-N-oxide (with Cl at R7) | Plasmodium falciparum | 2.9 µM | mdpi.com |
| 3-chloropropyl quinoxaline 1,4-di-N-oxide (with Cl at R7) | Leishmania infantum | 0.7 µM | mdpi.com |
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The biological potency of quinoxaline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) analysis helps to understand these dependencies and guides the design of more effective molecules.
Impact of Substituent Modifications on Biological Potency
SAR studies on various quinoxaline series have highlighted several key features that influence their antiparasitic potency.
Halogenation: The presence and position of halogen atoms on the benzene portion of the quinoxaline ring are critical. In studies of quinoxaline 1,4-di-N-oxides, the introduction of a halogen, particularly chlorine, at position 7 has been shown to increase antiplasmodial activity. mdpi.com Similarly, the potent antileishmanial activity of 6,7-dichloro-2,3-diphenylquinoxaline underscores the favorable contribution of chloro substituents. nih.gov This suggests that a chloro group at position 6, as in the parent compound of this article, is a promising feature for biological activity.
Substituents at Positions 2 and 3: The groups attached to the pyrazine (B50134) ring are paramount for activity. Research on 2,3-diarylsubstituted quinoxalines indicates that the nature of the aryl group influences potency. nih.gov In other series, the presence of an enone moiety linked to the quinoxaline ring was found to be important for antiplasmodial activity. beilstein-journals.org For the target compound class, the 2,3-diamine groups are the defining feature. While direct SAR on substituted diamines is sparse, related studies on N²,N⁴-disubstituted quinazolines show that varying the substituents on the diamine nitrogens leads to significant changes in antileishmanial potency, identifying leads with high nanomolar efficacy. nih.gov This strongly implies that N,N'-disubstitution of the 2,3-diamine groups on a 6-chloroquinoxaline (B1265817) core would be a critical area for modification to tune biological potency.
N-Oxide Groups: The presence of N-oxide groups at positions 1 and 4 is a common strategy to enhance the biological properties of quinoxalines. mdpi.com These groups can increase the compound's antiparasitic effects, although they are not universally required for activity. beilstein-journals.org
Design Principles for Enhanced Biological Activity
Based on SAR analyses, several principles can be formulated for designing quinoxaline derivatives with enhanced biological activity.
Targeted Substitution: A key design principle is the strategic placement of specific functional groups. For developing potent antiparasitic agents from the this compound scaffold, efforts should focus on synthesizing a library of analogues with diverse substituents on the diamine nitrogen atoms. This could include aliphatic, aromatic, and heterocyclic moieties to explore the chemical space and identify optimal interactions with parasitic targets.
Bioisosteric Replacement: The quinoxaline ring is considered a bioisostere of other aromatic systems like quinoline (B57606) and naphthalene. nih.gov This principle allows for the rational design of new compounds by replacing these known active scaffolds with a quinoxaline core, potentially leading to improved activity or better pharmacokinetic profiles.
Mechanism-Based Design: Understanding the mechanism of action can guide the design of more potent inhibitors. For instance, some quinoxaline derivatives are known to induce mitochondrial dysfunction in parasites, leading to increased production of superoxide (B77818) anions and decreased ATP levels. nih.gov Designing molecules that specifically enhance these effects could lead to more potent compounds. Similarly, identifying and targeting specific parasitic enzymes, such as dihydrofolate reductase or enzymes in the glycolytic pathway, is a viable strategy for developing selective inhibitors. nih.gov
The exploration of this compound and its analogues remains a promising avenue in the search for new antiparasitic drugs. The existing data on related compounds provides a solid foundation for the rational design and synthesis of novel derivatives with potentially superior efficacy.
Applications of 6 Chloroquinoxaline 2,3 Diamine in Advanced Materials and Agrochemistry
Organic Electronic and Optoelectronic Devices
Quinoxaline (B1680401) derivatives are recognized for their excellent electron-accepting properties, making them valuable building blocks for a range of organic electronic and optoelectronic devices. researchgate.net Their rigid, planar structure and tunable electronic characteristics allow for their incorporation into organic semiconductors, light-emitting diodes, and chemical sensors.
Organic semiconductors are the foundation of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). matrix-fine-chemicals.com The efficiency of these devices is heavily dependent on the charge transport characteristics of the materials used. Quinoxaline-containing polymers and molecules often exhibit desirable electron mobility due to the electron-deficient nature of the quinoxaline core.
Research into polyamides synthesized from a similar diamine monomer, 2,3-bis(p-aminophenyl)quinoxaline, has demonstrated the creation of organosoluble high-performance polymers. researchgate.net These materials exhibit excellent thermal stability, with char yields ranging from 65% to 82% at 600°C, a critical property for durable electronic components. researchgate.net The introduction of the bulky, rigid quinoxaline unit into the polymer backbone improves solubility in organic solvents, which is crucial for solution-based processing of electronic devices, while maintaining high thermal resistance. researchgate.net It is anticipated that 6-Chloroquinoxaline-2,3-diamine could serve as a valuable monomer for creating similar high-performance polymers, where the chloro- and amino- groups could be used to further tune the material's electronic properties and intermolecular packing, which are key factors in charge transport. bldpharm.com
The charge transport in organic semiconductors can be ambipolar, meaning they can conduct both positive charges (holes) and negative charges (electrons). sapub.org The design of molecules with low intramolecular reorganization energy is crucial for efficient charge transport. bldpharm.com Donor-acceptor (D-A) type molecules, which can be synthesized from quinoxaline amines, have shown promise in this area. researchgate.net For example, 2,3-di(thiophen-2-yl)quinoxaline amine derivatives have been synthesized and investigated as materials for organic electronics, demonstrating the viability of this molecular design. researchgate.net
Quinoxaline derivatives are frequently used in the construction of Organic Light-Emitting Diodes (OLEDs) due to their thermal stability and electron-transporting capabilities. hpc-standards.comnih.gov In a typical OLED structure, different organic layers are responsible for injecting, transporting, and emitting charges. hpc-standards.com Quinoxalines can function as materials for the electron-transporting layer (ETL), as host materials in the emissive layer (EML), or as the light-emitting guest molecules (dopants) themselves. hpc-standards.com
For instance, novel donor-acceptor type 2,3-di(thiophen-2-yl)quinoxaline based amine derivatives have been shown to be effective yellow-blue fluorescent materials. researchgate.net These compounds exhibit intramolecular charge transfer (ICT) transitions, emitting light in the 465 to 566 nm range. researchgate.net The amine group acts as an electron donor while the quinoxaline core serves as the electron acceptor, a fundamental principle in designing emissive materials for OLEDs. researchgate.net The specific wavelength of emitted light can be tuned by modifying the substituents on the quinoxaline ring and the attached amine groups. The presence of the chlorine atom and two primary amine groups on this compound makes it an attractive starting point for synthesizing new electroluminescent materials with tailored properties for OLED applications.
| Quinoxaline Derivative Type | Role in OLED | Observed Emission Range (nm) | Reference |
| 2,3-di(thiophen-2-yl)quinoxaline amines | Emissive Material (Dopant) | 465 - 566 | researchgate.net |
| General Quinoxaline Derivatives | Electron Transport Layer, Host | N/A | hpc-standards.com |
| Quinoline-based materials | Blue Emitting Material | 425 | nih.gov |
This table presents data for related quinoxaline and quinoline (B57606) derivatives to illustrate potential applications.
The inherent fluorescence of many quinoxaline compounds and its sensitivity to the local chemical environment make them ideal candidates for fluorescent probes and chemical sensors. These sensors can be designed to detect specific ions, molecules, or changes in environmental conditions.
A compelling example is a sensor based on acenaphtoquinoxaline, which was developed for the highly selective and sensitive detection of mercury ions (Hg²⁺). lgcstandards.com This "switch-off" sensor exhibits a decrease in fluorescence intensity upon binding with Hg²⁺ ions, allowing for visual detection. The sensor demonstrated a low detection limit of 42 parts per billion (ppb) and was not affected by the presence of other common metal ions, showcasing its high selectivity. lgcstandards.com The sensing mechanism involves an intramolecular charge transfer process that is modulated by the binding of the target ion. lgcstandards.com Given that this compound possesses a core structure capable of fluorescence and reactive amine groups for attaching specific ion-binding moieties (ionophores), it represents a promising platform for developing new, highly selective fluorescent sensors for environmental or biological monitoring.
| Sensor Compound | Target Analyte | Detection Limit | Sensing Mechanism | Reference |
| Acenaphtoquinoxaline | Hg²⁺ | 42 ppb | Fluorescence quenching | lgcstandards.com |
This table shows data for a related quinoxaline-based sensor.
Anti-Corrosion Applications
The prevention of metal corrosion is a significant industrial challenge, and organic corrosion inhibitors are a widely used solution. Film-forming amines are a major class of corrosion inhibitors that function by adsorbing onto the metal surface, creating a protective barrier against corrosive agents. centriumenergy.com
Research on the closely related compound, 6-chloroquinoxaline-2,3(1H,4H)-dione, has demonstrated its effectiveness as a corrosion inhibitor for mild steel in a hydrochloric acid environment. evitachem.com The study found that the inhibitor's effectiveness increased with its concentration, reaching an inhibition efficiency of up to 95.9% at a concentration of 1 mM. evitachem.com The molecule adsorbs onto the steel surface following the Langmuir adsorption isotherm, acting as a mixed-type inhibitor. evitachem.com The presence of heteroatoms (nitrogen, oxygen) and the aromatic ring in the quinoxaline structure are crucial for this adsorption process.
Given that this compound also contains nitrogen heteroatoms and an aromatic system, along with two amine functional groups known for their strong interaction with metal surfaces, it is expected to exhibit significant anti-corrosion properties. The amine groups can form strong coordinate bonds with the metal, enhancing the stability and coverage of the protective film.
| Inhibitor Compound | Metal | Environment | Max Inhibition Efficiency | Concentration | Reference |
| 6-chloroquinoxaline-2,3(1H,4H)-dione | Mild Steel | 1 M HCl | 95.9% | 1 mM | evitachem.com |
This table presents data for the closely related dione (B5365651) analogue of this compound.
Agrochemical Potential (Herbicides, Insecticides, Pesticides)
The quinoxaline scaffold is a common motif in compounds with a wide range of biological activities, including those relevant to agriculture. Various derivatives have been investigated for their potential as herbicides, insecticides, and pesticides.
Strong evidence for the agrochemical potential of this specific chemical family comes from the classification of its close analogue, 6-Chloroquinoxaline-2,3-diol (which exists in tautomeric equilibrium with 6-chloroquinoxaline-2,3(1H,4H)-dione). This compound is commercially available as a pesticide and herbicide metabolite reference material. lgcstandards.com This indicates that compounds with the 6-chloroquinoxaline (B1265817) core are active as herbicides and that regulatory bodies monitor for their presence or breakdown products in environmental and food analysis. The biological activity of these compounds is often linked to their ability to interfere with essential biochemical pathways in the target organisms. The structural similarity of this compound to these known agrochemicals suggests it could serve as a lead compound for the development of new active ingredients for crop protection.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has traditionally been achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. However, the future of synthesizing 6-Chloroquinoxaline-2,3-diamine and its analogues lies in the development of more efficient, sustainable, and versatile methods.
Key areas for future development include:
Green Chemistry Approaches: Researchers are increasingly focusing on eco-friendly synthetic routes. This includes the use of phosphate-based heterogeneous catalysts like mono-ammonium phosphate (B84403) (MAP), which can be easily recovered and reused, minimizing waste. mdpi.com Another sustainable approach involves using copper-catalyzed C-C bond formation reactions assisted by ultrasonication in greener media like PEG-400, which offers an expedient and environmentally benign alternative to traditional methods. nih.gov
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. A novel microwave-assisted, redox-neutral cascade reaction has been developed for producing diverse quinoxalines, demonstrating the potential for high-yielding, rapid, and clean synthesis. mdpi.com
One-Pot Reactions: The development of one-pot annulation reactions, which allow for the construction of the quinoxaline core with multiple functional groups in a single procedure, represents a significant step forward in efficiency. researchgate.net These methods reduce the need for isolating intermediates, thereby saving time, reagents, and solvents.
Catalyst Innovation: The exploration of novel catalytic systems is crucial. For instance, palladium(0)-catalyzed organozinc chemistry has been shown to be effective for creating related N-heterocycles and could be adapted for quinoxaline synthesis to introduce a wider range of substituents. nih.gov
These advanced synthetic strategies will not only streamline the production of this compound but also facilitate the creation of extensive libraries of related compounds for screening and development.
Advanced Spectroscopic Characterization Techniques
A deep understanding of the structural and electronic properties of this compound and its derivatives is fundamental to optimizing their function. While standard techniques like NMR and mass spectrometry are routine, future research will leverage more advanced and integrated spectroscopic methods.
Future directions in characterization include:
In-depth NMR and X-ray Analysis: Comprehensive 2D-NMR studies and single-crystal X-ray diffraction will continue to be essential for unambiguous structure elucidation, especially for complex derivatives and their complexes. researchgate.net
Studying Molecular Interactions: Advanced spectroscopic techniques are crucial for understanding how these molecules interact with biological targets or other molecules in a material. Fluorescence spectroscopy and circular dichroism can be employed to investigate binding interactions with macromolecules like DNA and to measure any resulting conformational changes. researchgate.net
Charge-Transfer Complex Analysis: For applications in electronics and materials, the characterization of charge-transfer (CT) complexes is vital. A combination of Fourier-transform infrared (FTIR), NMR, powder X-ray diffraction (PXRD), and scanning electron microscopy–energy-dispersive X-ray (SEM-EDX) analysis can provide detailed insights into the structure and stability of these complexes. researchgate.net
The application of these techniques will provide a more complete picture of the molecule's behavior at the atomic level, guiding the rational design of new derivatives with enhanced properties.
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. For quinoxaline derivatives, this integration allows for the prediction of properties and the rational design of new molecules for specific applications, saving significant time and resources.
Key aspects of this integrated approach are:
Predictive Modeling: Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are powerful tools for evaluating the electronic, optical, and photovoltaic properties of new quinoxaline-based molecules before they are synthesized. researchgate.net This allows researchers to prioritize candidates with the highest potential for applications like organic solar cells.
Molecular Docking: In drug discovery, in silico molecular docking is used to predict the binding affinity of quinoxaline derivatives to specific biological targets, such as viral proteases, protein kinases like VEGFR-2, or histone deacetylases (HDACs). nih.govacs.orgnih.gov This helps in understanding the mechanism of action and in designing more potent and selective inhibitors.
ADMET Prediction: Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. nih.gov This early-stage screening helps to identify molecules with favorable pharmacokinetic profiles and lower risks of toxicity.
By using computational insights to guide experimental work, researchers can accelerate the discovery and optimization of this compound-based compounds for a wide range of applications.
Exploration of Undiscovered Biological Activities and Molecular Targets
Quinoxaline derivatives are well-established as a versatile scaffold in medicinal chemistry, with known anticancer, antiviral, and antimalarial activities. nih.govresearchgate.netnih.gov However, the vast biological space remains only partially explored. Future research will focus on screening this compound and its analogues against new molecular targets and diseases.
Promising avenues for exploration include:
Oncology: While activity against targets like VEGFR-2 is known, there is potential for discovering inhibitors of other key oncogenic pathways. acs.orgnih.gov New derivatives can be designed and screened as inhibitors of different protein kinases, histone deacetylases (HDACs), or as agents that induce apoptosis through novel mechanisms. nih.govnih.gov
Infectious Diseases: The antiviral potential of quinoxalines extends beyond known targets. There is an opportunity to discover agents effective against a broader range of viruses, including emerging respiratory pathogens, by targeting different viral proteins or host factors. nih.gov Furthermore, given the reported anti-HIV and antimalarial activities of related compounds, systematic screening against a panel of infectious agents is warranted. mdpi.comresearchgate.net
Structure-Activity Relationship (SAR) Studies: A crucial component of this exploration is the systematic development of structure-activity relationships (SAR). By synthesizing and testing a variety of derivatives—for example, by modifying substituents on the quinoxaline core—researchers can identify the key pharmacophoric features required for potent and selective activity against specific targets. nih.gov
The table below summarizes some of the explored biological activities and molecular targets for the broader quinoxaline class, providing a foundation for future investigations.
| Biological Activity | Molecular Target(s) | Reference(s) |
| Anticancer | VEGFR-2, PDGFR, c-Met, EGFR, JAK-2, FLT-3, CDKs, HDAC-4 | nih.govnih.gov |
| Antiviral | SARS-CoV-2 Protease, SARS-CoV Nucleocapsid Protein, HIV Integrase | mdpi.comnih.gov |
| Antimalarial | Plasmodium falciparum | researchgate.net |
Design of Next-Generation Quinoxaline-Based Functional Materials
Beyond medicine, the unique optoelectronic properties of the quinoxaline core make it an attractive building block for advanced functional materials. Future research will focus on designing and synthesizing novel quinoxaline-based materials for applications in electronics and photonics.
Key research directions include:
Organic Solar Cells (OSCs): Quinoxaline derivatives are being investigated as potential donor materials in organic solar cells. researchgate.net Computational studies have shown that by tuning the molecular structure, it is possible to optimize the frontier molecular orbitals (FMOs) and predict high power conversion efficiencies, guiding the synthesis of next-generation materials for solar energy harvesting. researchgate.net
Organic Light-Emitting Diodes (OLEDs): A novel functionalization approach for the quinoxaline core has been developed to create efficient orange/red emitters for OLEDs. rsc.org These materials exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for high efficiency. Future work will involve creating a wider palette of colors and improving device stability and performance. An organic light-emitting diode using a functionalized orange emitter demonstrated a high external quantum efficiency of 18.4%. rsc.org
The development of these materials relies on a deep understanding of the structure-property relationships, which can be elucidated through the integrated computational and experimental approaches described previously.
Q & A
Q. What mechanistic evidence supports the stepwise substitution in 2,3-dichloroquinoxaline?
- Methodological Answer : Isolation of mono-substituted intermediates (e.g., 2-chloro-3-amine derivatives) via controlled reaction times confirms stepwise displacement. Kinetic studies showing second-order dependence on amine concentration further support a two-stage mechanism. In situ monitoring (e.g., UV-Vis) reveals distinct rate constants for C2 vs. C3 substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
